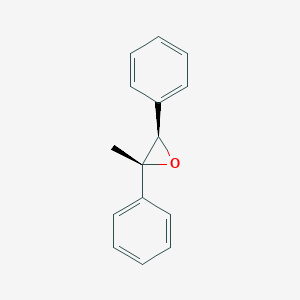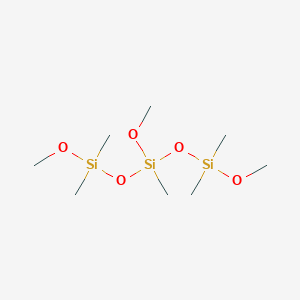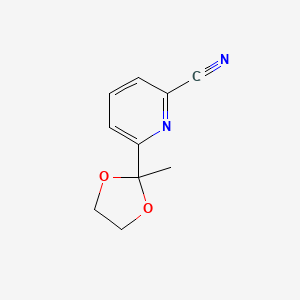
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- is a complex peptide compound that combines the amino acids phenylalanine, asparagine, and tryptophan
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- typically involves peptide coupling reactions. The process begins with the protection of amino groups to prevent unwanted side reactions. The protected amino acids are then activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The activated amino acids are then sequentially coupled to form the desired peptide chain.
Industrial Production Methods
Industrial production of this compound may involve solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides on a solid support. This method is advantageous for producing large quantities of peptides with high purity.
化学反应分析
Types of Reactions
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- can undergo various chemical reactions, including:
Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.
Reduction: Reduction reactions can target the amide bonds, leading to the formation of amines.
Substitution: The phenylalanine residue can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Kynurenine derivatives from tryptophan oxidation.
Reduction: Amines from the reduction of amide bonds.
Substitution: Halogenated derivatives of phenylalanine.
科学研究应用
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- has several applications in scientific research:
Chemistry: Used as a chiral selector in chromatography for the separation of enantiomers.
Biology: Studied for its role in protein-protein interactions and enzyme inhibition.
Medicine: Investigated for its potential as a therapeutic agent in treating diseases such as cancer and neurodegenerative disorders.
Industry: Utilized in the development of novel materials and drug delivery systems.
作用机制
The mechanism of action of L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with cell surface receptors, triggering intracellular signaling pathways that lead to various biological effects.
相似化合物的比较
Similar Compounds
L-Phenylalaninamide: A simpler peptide with only phenylalanine and amide groups.
L-Asparaginyl-D-tryptophyl-: A peptide containing asparagine and tryptophan residues.
Uniqueness
L-Phenylalaninamide, L-asparaginyl-D-tryptophyl- is unique due to its combination of three distinct amino acids, which confer specific chemical and biological properties. This combination allows for diverse interactions with molecular targets, making it a versatile compound for various applications.
属性
CAS 编号 |
201225-56-1 |
|---|---|
分子式 |
C24H28N6O4 |
分子量 |
464.5 g/mol |
IUPAC 名称 |
(2S)-2-amino-N-[(2R)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide |
InChI |
InChI=1S/C24H28N6O4/c25-17(12-21(26)31)23(33)30-20(11-15-13-28-18-9-5-4-8-16(15)18)24(34)29-19(22(27)32)10-14-6-2-1-3-7-14/h1-9,13,17,19-20,28H,10-12,25H2,(H2,26,31)(H2,27,32)(H,29,34)(H,30,33)/t17-,19-,20+/m0/s1 |
InChI 键 |
QXUODOUDJPSNSC-YSIASYRMSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)N)NC(=O)[C@@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CC(=O)N)N |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC(=O)N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,3-bis[(E)-(2-hydroxy-3-methoxyphenyl)methylideneamino]thiourea](/img/structure/B12561279.png)

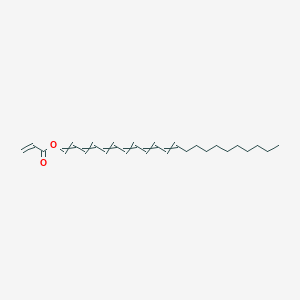
![7-(Dimethylamino)-4-[(dodecylsulfanyl)methyl]-2H-1-benzopyran-2-one](/img/structure/B12561298.png)
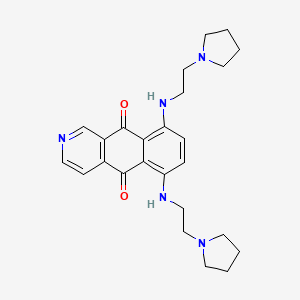
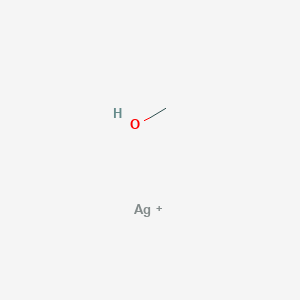
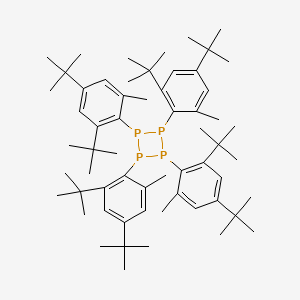


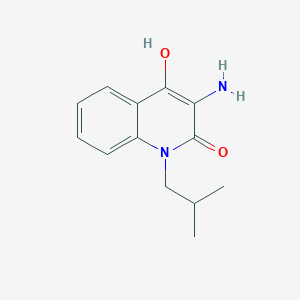
![Acetamide, 2-bromo-N-(phenylmethyl)-N-[(trimethylsilyl)methyl]-](/img/structure/B12561361.png)
